molecular formula C28H29ClN2O7 B11770143 Propyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11770143
M. Wt: 541.0 g/mol
InChI Key: WSITZFALZXASRO-UHFFFAOYSA-N
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Description

Propyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes various functional groups such as nitro, chloro, methoxy, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions

    Formation of Hexahydroquinoline Core: The hexahydroquinoline core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate.

    Introduction of Substituents: The chloro and nitro groups can be introduced through electrophilic aromatic substitution reactions. The methoxy groups are typically introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Final Esterification: The carboxylate group is introduced through esterification reactions, often using propyl alcohol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOMe), or ammonia (NH3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.

Scientific Research Applications

Propyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its diverse functional groups that can interact with various biological targets.

Mechanism of Action

The mechanism of action of Propyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro groups can participate in redox reactions, while the methoxy and carboxylate groups can form hydrogen bonds and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Similar structure but lacks the nitro group.

    4-(2-Nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Similar structure but lacks the chloro group.

    4-(2-Chloro-5-nitrophenyl)-7-phenyl-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Similar structure but lacks the methoxy groups.

Uniqueness

Propyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both nitro and chloro groups allows for diverse chemical transformations, while the methoxy groups enhance its solubility and potential interactions with biological targets.

Properties

Molecular Formula

C28H29ClN2O7

Molecular Weight

541.0 g/mol

IUPAC Name

propyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C28H29ClN2O7/c1-5-10-38-28(33)25-15(2)30-21-11-17(16-6-9-23(36-3)24(13-16)37-4)12-22(32)27(21)26(25)19-14-18(31(34)35)7-8-20(19)29/h6-9,13-14,17,26,30H,5,10-12H2,1-4H3

InChI Key

WSITZFALZXASRO-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(NC2=C(C1C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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